5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one
Description
Significance of Nitrogen-Containing Fused Heterocycles in Organic Synthesis and Drug Discovery Scaffolds
Nitrogen-containing fused heterocycles are cyclic organic compounds where two or more rings share atoms, and at least one of these rings contains a nitrogen atom. These structures are of paramount importance in organic chemistry and medicinal chemistry for several reasons. rsc.org Over 85% of physiologically active drugs contain at least one heteroatom, with nitrogen-containing heterocycles being the most prevalent framework. chemicalbook.com In fact, it is estimated that nearly 75% of unique small-molecule drugs approved by the U.S. FDA incorporate a nitrogen heterocycle. smolecule.com
The prevalence of these scaffolds stems from their structural and functional diversity. The nitrogen atoms can act as hydrogen bond donors or acceptors, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. smolecule.com This ability to mimic the structures of natural products and endogenous metabolites makes them pivotal in modern drug design. sigmaaldrich.com The rigid, polycyclic nature of fused heterocycles also helps to lock the molecule into a specific conformation, reducing the entropic penalty upon binding to a target and often leading to higher potency and selectivity.
From a synthetic standpoint, the development of novel methods to construct these complex architectures is a significant area of research. Chemists continually devise new strategies, including multi-component reactions (MCRs), condensation reactions, and various cyclization techniques, to access these valuable scaffolds efficiently. rsc.orgucl.ac.uk The inherent structural variety in these heterocycles allows them to be customized, providing a roadmap for rational drug design and optimization. chemicalbook.com Consequently, these compounds are indispensable in the search for new therapeutic agents across a wide spectrum of diseases, including cancer, infectious diseases, and neurological disorders. chemicalbook.comsmolecule.com
Overview of the Imidazo[1,2-a]pyrazine (B1224502) Core as a Privileged Scaffold for Chemical Diversification
Within the broad family of nitrogen-fused heterocycles, the imidazo[1,2-a]pyrazine ring system is recognized as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a versatile starting point for drug discovery. rsc.org The fusion of an imidazole (B134444) ring and a pyrazine (B50134) ring creates a unique electronic and structural entity that has proven to be a fertile ground for medicinal chemistry exploration. researchgate.net
Derivatives of the imidazo[1,2-a]pyrazine core have demonstrated an extensive range of pharmacological activities. rsc.orgchemspider.com Research has identified compounds with potent antimicrobial, antiviral, anti-inflammatory, and anticancer properties. researchgate.netchemspider.com For instance, various substituted imidazo[1,2-a]pyrazines have been investigated as inhibitors of critical cellular enzymes like kinases (e.g., Aurora kinases, PI3K, and tyrosine kinase EphB4) and ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which are often implicated in cancer progression. tsijournals.comnih.govangenechemical.com The scaffold's versatility is further highlighted by its presence in compounds targeting adenosine (B11128) receptors and those exhibiting properties like muscle relaxation and cardiac stimulation. researchgate.netnih.gov
The core's structure allows for chemical diversification at multiple positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to optimize its biological activity and selectivity for a specific target. rsc.org This adaptability has led to the development of numerous synthetic methodologies aimed at creating libraries of imidazo[1,2-a]pyrazine derivatives for high-throughput screening and lead optimization. rsc.orgnih.gov
Unique Structural Features and Synthetic Challenges Pertaining to the Imidazo[1,2-a]pyrazin-6-one Framework
The specific compound, 5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one, introduces distinct structural modifications to the core aromatic imidazo[1,2-a]pyrazine system. These features present both unique opportunities for molecular design and significant synthetic hurdles.
The key structural distinctions are:
A Saturated Pyrazine Ring : The designation "5H,6H,7H,8H-" indicates that the pyrazine ring is fully saturated (a tetrahydropyrazine (B3061110) or piperazinone moiety). This introduces sp3-hybridized carbons, creating a three-dimensional, non-planar geometry in contrast to the flat, aromatic parent scaffold. This sp3-enrichment is a growing area of interest in drug discovery as it can lead to improved solubility, metabolic stability, and novel intellectual property.
A Carbonyl Group : The "-6-one" suffix signifies the presence of a carbonyl group (C=O) at position 6 of the pyrazine ring, forming a lactam (a cyclic amide). This functional group is polar and can act as a hydrogen bond acceptor, significantly influencing the molecule's interactions with biological targets.
These features pose specific synthetic challenges:
Construction of the Fused Piperazinone Ring : Synthesizing fused ring systems containing a saturated, functionalized core is often more complex than creating their aromatic counterparts. Standard methods for building imidazo[1,2-a]pyrazines, such as the condensation of 2-aminopyrazines with α-halocarbonyls, may not be directly applicable. researchgate.net Alternative strategies, potentially involving multi-step sequences or specialized cyclization reactions like the Marckwald reaction for forming imidazol-2-ones from α-amino ketones, may be required.
Control of Stereochemistry : The presence of chiral centers in the saturated ring requires stereocontrolled synthetic methods to produce enantiomerically pure compounds, which is often critical for selective biological activity.
Reactivity of the Lactam : The lactam functionality introduces its own set of chemical reactivity considerations. It can be susceptible to hydrolysis under certain conditions, and the adjacent methylene (B1212753) groups may have altered reactivity, which must be managed during synthesis and subsequent chemical modifications.
The synthesis of related imidazo[1,2-a]pyrazinone structures, such as imidazo[1,2-a]pyrazine-3,6-diones from the cyclization of tripeptides, hints at the types of intramolecular cyclization strategies that might be adapted for this specific framework. ucl.ac.uk Overcoming these challenges is crucial for unlocking the therapeutic potential of this sp3-enriched heterocyclic scaffold.
Structure
3D Structure
Properties
IUPAC Name |
7,8-dihydro-5H-imidazo[1,2-a]pyrazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-4-9-2-1-7-5(9)3-8-6/h1-2H,3-4H2,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEDEFOLUBDEFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC=CN2CC(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423027-37-5 | |
| Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for the Imidazo 1,2 a Pyrazin 6 One Nucleus and Its Derivatives
Classical Condensation Reactions for Imidazo[1,2-a]pyrazine (B1224502) Formation
Traditional synthetic routes to the imidazo[1,2-a]pyrazin-6-one core often rely on condensation reactions that form the imidazole (B134444) ring onto a pre-existing pyrazine (B50134) structure. These methods are valued for their straightforwardness and use of readily available starting materials.
Reactions Involving 2-Aminopyrazines and α-Functional Carbonyl Compounds
A primary classical approach to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-6-one nucleus involves the reaction of a 2-aminopyrazine (B29847) with an α-functional carbonyl compound, typically an α-haloester such as ethyl bromoacetate (B1195939). This reaction proceeds through an initial N-alkylation of the 2-aminopyrazine by the α-haloester, followed by an intramolecular cyclization via condensation to form the lactam ring of the imidazo[1,2-a]pyrazin-6-one system.
The general mechanism involves the nucleophilic attack of the amino group of the 2-aminopyrazine on the electrophilic carbon of the α-haloester, displacing the halide. The resulting intermediate, an N-(pyrazin-2-yl)glycine ester, then undergoes an intramolecular cyclocondensation, where the pyrazine ring nitrogen attacks the ester carbonyl, leading to the formation of the bicyclic lactam structure. This method is a direct and efficient way to construct the core of the target molecule.
A study focused on the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B1314217) derivatives utilized the reaction of an appropriate pyrazine precursor with ethyl bromoacetate in the presence of a base like cesium carbonate in a solvent such as dimethylformamide (DMF) at room temperature. This approach highlights the utility of α-haloesters in building the imidazo[1,2-a]pyrazin-6-one scaffold.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
|---|---|---|---|---|
| Pyrazine Precursor | Ethyl bromoacetate | Cs2CO3, abs. DMF, rt, 3.5 h | 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative | 60-96% |
Cyclization Reactions with Diverse Anhydrides and Related Precursors
While less commonly documented for the specific synthesis of 5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one, the use of anhydrides in the formation of related heterocyclic systems is a known strategy. For instance, in the synthesis of imidazo[1,2-a]pyridines, triflic anhydride (B1165640) has been employed to mediate a cyclodehydration-aromatization sequence. This suggests that a similar approach using a suitable pyrazine-containing amide precursor could potentially lead to the imidazo[1,2-a]pyrazin-6-one nucleus. The anhydride would act as a powerful activating agent for the amide, facilitating the intramolecular cyclization. However, specific examples of using anhydrides like maleic anhydride for the direct synthesis of the target compound are not prevalent in the literature.
Modern Catalytic Approaches in Imidazo[1,2-a]pyrazine Synthesis
Contemporary synthetic chemistry has seen a surge in the development of catalytic methods for the construction of complex molecules. These approaches often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical methods.
Transition Metal-Catalyzed Coupling and Cyclization Reactions
Transition metals, particularly palladium and copper, have been extensively used as catalysts in the synthesis of nitrogen-containing heterocycles. These metals can facilitate a variety of transformations, including carbonylation and oxidative cyclization reactions, which are key to forming the imidazo[1,2-a]pyrazin-6-one structure.
Palladium-catalyzed carbonylation reactions are a powerful tool for the introduction of a carbonyl group into a molecule, often as a key step in the synthesis of cyclic ketones and lactams. In the context of this compound synthesis, an intramolecular palladium-catalyzed carbonylation of a suitably functionalized pyrazine precursor could be a viable strategy. This would typically involve a 2-(aminoalkyl)pyrazine derivative with a leaving group on the alkyl chain. The palladium catalyst would facilitate the insertion of carbon monoxide and subsequent intramolecular cyclization to form the lactam ring.
While specific examples for the synthesis of the target compound are not widely reported, the general principle of palladium-catalyzed carbonylative cyclization is well-established for the synthesis of other N-heterocyclic ketones. For instance, the synthesis of 1,3,4-oxadiazol-2(3H)-ones has been achieved through a palladium-catalyzed oxidative carbonylation of hydrazides, demonstrating the feasibility of intramolecular cyclization via CO insertion.
| Substrate Type | Catalyst | CO Source | Product Type | Reference |
|---|
Metal-Free Synthetic Protocols
In recent years, significant efforts have been made to develop synthetic protocols that avoid the use of metal catalysts to improve the ecological impact and reduce costs. nih.govnih.govrsc.org
Aerobic oxidative C-N bond formation represents a green and efficient strategy for constructing the imidazo[1,2-a]pyrazine core. One notable approach employs a coupled organocatalytic system using flavin and iodine to facilitate the aerobic oxidative synthesis of imidazo[1,2-a]pyridines. nih.govdocumentsdelivered.com This system can also be applied to one-pot, three-step syntheses involving aminopyridines, ketones, and thiols. nih.gov Another method uses carbon tetrabromide (CBr₄) to mediate the oxidative C-N bond formation between 2-aminopyridines or 2-aminopyrimidines and β-keto esters or 1,3-diones under mild, metal-free conditions. nih.gov Furthermore, copper-catalyzed syntheses have been developed that utilize air as the sole oxidant, aligning with the principles of green chemistry by using an abundant, non-toxic, and inexpensive oxidizing agent. organic-chemistry.org These oxidative strategies are highly applicable to the synthesis of the imidazo[1,2-a]pyrazine scaffold.
Catalyst-free annulation reactions provide a straightforward and environmentally benign route to imidazo[1,2-a]pyrazines. acs.orgacs.org An expeditious method involves the microwave-irradiated heteroannulation of 2-aminopyrazines with α-bromoketones in a green solvent system like H₂O-IPA. acs.org This approach is simple, rapid, and tolerates a wide range of substituents on both reactants, leading to excellent yields. acs.org
Another highly efficient catalyst-free strategy involves the annulative functionalization of a β-enaminone with propargylamine. elsevierpure.comnih.gov This reaction proceeds in a domino fashion, beginning with a regioselective conjugate substitution, followed by cycloisomerization to construct the pyrazine and imidazole rings successively. elsevierpure.com This process forms three new C-N bonds in a single operation to build the target tricyclic skeleton. elsevierpure.comnih.gov These catalyst-free methods are advantageous due to their operational simplicity, reduced waste, and avoidance of potentially toxic and expensive metal catalysts. acs.orgresearchgate.net
Multi-Component Reaction (MCR) Strategies for Imidazo[1,2-a]pyrazine Ring System Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are powerful tools in synthetic and medicinal chemistry due to their high efficiency, atom economy, and operational simplicity. beilstein-journals.orgresearchgate.net They are particularly well-suited for the construction of diverse heterocyclic libraries, including the imidazo[1,2-a]pyrazine scaffold. rsc.orgrsc.org
A prominent MCR for synthesizing the imidazo[1,2-a]pyrazine core is the Groebke–Blackburn–Bienaymé (GBB) reaction. beilstein-journals.orgmdpi.com This one-pot, three-component condensation involves a 2-aminoazine (such as 2-aminopyrazine), an aldehyde, and an isocyanide. bio-conferences.orgnih.govcapes.gov.br The reaction proceeds via the formation of an imine from the aminoazine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide to yield the 3-aminoimidazo[1,2-a]pyrazine product. nih.govrsc.org
A variety of catalysts, including Lewis acids like scandium triflate (Sc(OTf)₃) and zirconium chloride (ZrCl₄), or Brønsted acids such as p-toluenesulfonic acid (p-TsOH), can be used to promote the reaction. nih.govresearchgate.netresearchgate.net Iodine has also been reported as a cost-effective and benign catalyst for this transformation, allowing the reaction to proceed efficiently at room temperature. nih.govrsc.orgresearchgate.net Microwave irradiation is often employed to accelerate the reaction, significantly reducing reaction times. researchgate.netnih.gov
Table 2: Three-Component Synthesis of 3-Aminoimidazo[1,2-a]pyrazine Derivatives
| Entry | 2-Aminoazine | Aldehyde | Isocyanide | Catalyst | Conditions | Yield (%) | Reference |
| 1 | 2-Aminopyrazine | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ | EtOH, 80 °C, 2h | High | nih.gov |
| 2 | 2-Aminopyrazine | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | Iodine | CH₃CN, rt, 2h | 91 | nih.govrsc.org |
| 3 | 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH₄Cl | MeOH, rt, 24h | 69 | mdpi.com |
| 4 | 2-Aminopyridine | 4-(Perfluorooctanesulfonyl)benzaldehyde | Butyl isocyanide | Sc(OTf)₃ | DCM/MeOH, MW, 150 °C, 10min | High | nih.gov |
Tandem or domino reactions, where the product of an initial reaction serves as the substrate for a subsequent transformation in the same pot, provide a powerful strategy for rapidly increasing molecular complexity. elsevierpure.combeilstein-journals.org Products obtained from the GBB reaction are versatile intermediates for further synthetic elaborations. nih.gov
One such approach involves a tandem sequence of the Groebke–Blackburn–Bienaymé reaction followed by a Ugi four-component reaction. nih.govbeilstein-journals.orgnih.gov In this strategy, a carboxylic acid-functionalized aldehyde is used in the initial GBB reaction to produce an imidazo[1,2-a]pyridine (B132010) or pyrazine with a pendant acid group. This heterocyclic acid is then directly used as the acid component in a subsequent Ugi reaction with an amine, another aldehyde, and an isocyanide to generate complex peptidomimetic structures. nih.govnih.gov This tandem approach allows for the introduction of multiple points of diversity from readily available starting materials, enabling the rapid synthesis of complex, fused heterocyclic systems. beilstein-journals.org
Green Chemistry Principles and Sustainable Synthetic Approaches
The integration of green chemistry principles into the synthesis of imidazo[1,2-a]pyrazines and related heterocycles has gained significant traction. These principles focus on creating safer, more efficient, and environmentally conscious chemical processes. Key strategies include the use of alternative energy sources like microwaves, the replacement of volatile and toxic organic solvents with greener alternatives, and the exploration of novel reaction activation methods such as electrochemistry and mechanochemistry.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. mdpi.comresearchgate.net This technology has been successfully applied to the synthesis of heterocyclic compounds, including derivatives closely related to the imidazo[1,2-a]pyrazin-6-one core.
A notable example is the microwave-assisted synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. nih.gov In this method, a mixture of 6-methylisocytosine and various α-bromoacetophenones are heated under microwave irradiation at 160 °C for 20 minutes. nih.gov This approach provides the desired products in high yields and offers a significant improvement over traditional heating protocols, which often require longer reaction times and result in lower yields. nih.gov The reaction demonstrates good functional group tolerance, with various substituents on the phenyl ring of the α-bromoacetophenone having little effect on the reaction's efficiency. nih.gov
The synthesis of imidazo[1,2-a]pyridines, a structurally similar class of compounds, has also been significantly enhanced through microwave assistance. beilstein-journals.orgnih.gov For instance, the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) to produce imidazo[1,2-a]pyridines can be carried out in ethanol (B145695) using phosphotungstic acid as a catalyst under microwave heating, achieving high yields in just 30 minutes. beilstein-journals.orgnih.gov Another facile, solvent- and catalyst-free method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, highlighting a very clean, high-yielding, and environmentally benign process. researchgate.net
| Reactants | Product | Conditions | Reaction Time | Yield (%) | Reference |
| 6-Methylisocytosine, α-Bromoacetophenones | 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones | Microwave, 160 °C | 20 min | High | nih.gov |
| 2-Aminopyridines, Aldehydes, Isocyanides | Imidazo[1,2-a]pyridines | Microwave, Phosphotungstic acid, Ethanol | 30 min | up to 99% | beilstein-journals.orgnih.gov |
| 2-Aminopyridines, α-Bromoketones | Imidazo[1,2-a]pyridines | Microwave, Solvent-free, Catalyst-free | Not specified | Good to Excellent | researchgate.net |
| 2-Azidobenzaldehyde, 2-Aminopyridine, tert-Butyl isocyanide | Imidazo[1,2-a]pyridine derivative | Microwave, NH4Cl | 30 min | 89% | mdpi.com |
The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. Consequently, there is a strong emphasis on developing solvent-free reactions or utilizing environmentally benign solvents such as water, ethanol, or bio-based solvents like eucalyptol (B1671775). researchgate.net
Solvent-free conditions have been effectively employed in the synthesis of imidazo[1,2-a]pyridines, a close structural analog of the target nucleus. As mentioned, the microwave-assisted condensation of 2-aminopyridines and α-bromoketones can proceed efficiently without any solvent, simplifying the workup procedure and reducing waste. researchgate.net
In terms of green solvents, ethanol has been identified as a much greener alternative to methanol (B129727) for the synthesis of imidazo[1,2-a]pyridines via the GBB-3CR, providing similar high yields. nih.gov Water has also been explored as a reaction medium, although in some cases, it has resulted in lower yields compared to other solvents or solvent-free conditions. nih.gov A recent study has highlighted the use of eucalyptol as a sustainable, green solvent for the multicomponent Groebke–Blackburn–Bienaymé reaction to synthesize imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines. researchgate.net
Furthermore, an efficient, iodine-catalyzed one-pot, three-component condensation for the synthesis of imidazo[1,2-a]pyrazines has been developed. nih.gov This method is noted for its use of a low-cost, readily available, and benign catalyst, and it proceeds effectively in ethanol, which is considered a greener solvent. nih.gov
| Reaction | Solvent System | Catalyst | Key Advantages | Reference |
| Condensation of 2-aminopyridines and α-bromoketones | Solvent-free | None (under microwave) | Clean reaction, simple workup, reduced waste | researchgate.net |
| Groebke–Blackburn–Bienaymé reaction | Ethanol | Phosphotungstic acid | Greener alternative to methanol, high yields | nih.gov |
| Groebke–Blackburn–Bienaymé reaction | Eucalyptol | Not specified | Sustainable, bio-based solvent | researchgate.net |
| Three-component condensation | Ethanol | Iodine | Low-cost, benign catalyst, good yields | nih.gov |
While specific applications to the this compound nucleus are still emerging, electrochemical and mechanochemical methods represent promising frontiers in the green synthesis of related heterocyclic systems.
Mechanochemistry , the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent approach to synthesis. Ball milling is a common mechanochemical technique that has been successfully applied to various organic transformations. While direct examples for the synthesis of the imidazo[1,2-a]pyrazin-6-one core are not yet widely reported, the mechanosynthesis of phenacyl bromides, key precursors for imidazo[1,2-a]pyridine synthesis, has been shown to be highly efficient, in some cases providing better yields than microwave or thermal methods. researchgate.net This suggests the potential for developing direct mechanochemical routes to the target imidazo[1,2-a]pyrazine nucleus.
These emerging strategies, along with the more established microwave-assisted and green solvent-based approaches, are paving the way for more sustainable and efficient production of the this compound nucleus and its derivatives, aligning with the core tenets of modern green chemistry.
Elucidation of Reaction Mechanisms and Mechanistic Pathways in Imidazo 1,2 a Pyrazin 6 One Formation
Proposed Reaction Mechanisms for Imidazo[1,2-a]pyrazine (B1224502) Ring System Formation
The formation of the imidazo[1,2-a]pyrazine skeleton is often accomplished through multicomponent reactions (MCRs), which offer an efficient and atom-economical approach to constructing complex molecules in a single step. nih.gov One of the well-documented methods is the one-pot, three-component condensation of a 2-aminopyrazine (B29847), an aryl aldehyde, and an isocyanide, often catalyzed by an agent like iodine. nih.govrsc.orgresearchgate.net
The proposed mechanism for this transformation initiates with the condensation of the 2-aminopyrazine with an aryl aldehyde. rsc.org This step forms a Schiff base, or imine ion (Intermediate A), which is a crucial first step in the sequence. rsc.org The catalyst, such as iodine acting as a Lewis acid, then activates this imine intermediate. This activation facilitates the subsequent nucleophilic attack by the isocyanide component. rsc.org
Following the isocyanide addition, a [4+1] cycloaddition occurs. rsc.orgresearchgate.netrsc.org This step is pivotal as it leads to the formation of a five-membered ring intermediate (Intermediate C). rsc.org The final step of the mechanism involves an intramolecular cyclization. The nitrogen atom of the pyrazine (B50134) ring attacks an electrophilic center in the newly formed intermediate, leading to the closure of the second ring and the formation of the final, stable imidazo[1,2-a]pyrazine aromatic system. rsc.org This sequence of condensation, activation, cycloaddition, and intramolecular cyclization represents a common and efficient pathway to the target heterocyclic system. rsc.orgrsc.org
Alternative approaches, such as the reaction of 2-aminopyrazine with α-halocarbonyl compounds, also lead to the imidazo[1,2-a]pyrazine core. researchgate.net This method typically involves an initial SN2 reaction where the amino group of the pyrazine displaces the halide, followed by an intramolecular condensation to form the imidazole (B134444) ring.
Role of Key Intermediates in Cycloaddition and Intramolecular Cyclization Processes
The efficiency and outcome of the imidazo[1,2-a]pyrazine synthesis are heavily dependent on the formation and reactivity of key intermediates. In the iodine-catalyzed three-component reaction, several transient species play critical roles. rsc.org
Imine Ion (Intermediate A): Formed from the initial condensation of 2-aminopyrazine and an aldehyde, the imine is the electrophilic species that engages the isocyanide. Its stability and reactivity are crucial for the reaction to proceed. rsc.org
Iminium Ion (Intermediate B): After the nucleophilic addition of the isocyanide to the iodine-activated imine, an iminium ion intermediate is generated. This species is highly electrophilic and poised for the subsequent cycloaddition. rsc.orgrsc.org
Cycloaddition Adduct (Intermediate C): The [4+1] cycloaddition between the iminium ion and the isocyanide yields a crucial cyclic intermediate. The structure of this intermediate dictates the final bond formations. rsc.orgrsc.org
The table below summarizes the key intermediates and their roles in a common synthetic pathway.
| Intermediate Name | Precursors | Subsequent Transformation | Role in Pathway |
| Imine Ion (A) | 2-Aminopyrazine, Aryl aldehyde | Activation by catalyst and nucleophilic attack by isocyanide | Initial electrophile formation |
| Iminium Ion (B) | Imine Ion (A), Isocyanide, Iodine | [4+1] Cycloaddition | Highly reactive electrophile for ring formation |
| Cycloadduct (C) | Iminium Ion (B) | Intramolecular Cyclization | Precursor to the final bicyclic ring system |
Catalytic Cycles and Their Influence on Reaction Efficiency and Selectivity
Catalysis is a cornerstone of modern organic synthesis, and the formation of imidazo[1,2-a]pyrazines is no exception. Catalysts not only accelerate the reaction rate but also influence the efficiency and selectivity of the transformation.
In the context of the three-component synthesis, molecular iodine has proven to be an effective catalyst. nih.gov It functions as a mild Lewis acid, activating the initially formed imine towards nucleophilic attack by the isocyanide. rsc.org The use of iodine is advantageous due to its low cost, ready availability, and environmentally benign nature. nih.gov The catalytic cycle begins with the coordination of iodine to the imine, increasing its electrophilicity. After the cycloaddition and intramolecular cyclization sequence, the catalyst is regenerated and can participate in a new cycle. This catalytic approach allows for the reaction to proceed efficiently under mild conditions, often at room temperature, with good to moderate yields. nih.govrsc.org
Other catalytic systems have also been developed. For instance, copper-catalyzed A3-coupling reactions provide another route to related imidazo[1,2-a]pyridine (B132010) scaffolds, where the mechanism involves intermediates formed within the pores of a heterogeneous catalyst prior to a 5-exo-dig cyclization. researchgate.net Palladium-catalyzed reactions have also been employed, particularly for C-H activation strategies to achieve intramolecular cyclization in related systems. rsc.org
The choice of catalyst can significantly impact the reaction's efficiency. For example, in the iodine-catalyzed system, optimizing the catalyst loading is important; studies have shown that 10 mol% of iodine is effective, with no significant improvement in yield at higher concentrations. researchgate.net The catalyst's role is to lower the activation energy of the key bond-forming steps, thereby enabling the reaction to proceed under milder conditions and often with higher selectivity than non-catalyzed thermal methods. rsc.orgdipc.org
The following table details various catalysts used in the synthesis of the imidazo[1,2-a]pyrazine core and their specific influence.
| Catalyst | Reaction Type | Role of Catalyst | Impact on Efficiency and Selectivity |
| Iodine (I₂) nih.govrsc.org | Three-component condensation | Lewis acid activation of imine intermediate | Enables reaction at room temperature, provides good yields, cost-effective |
| Copper (Cu) researchgate.net | A³-Coupling | Lewis acid catalysis | Facilitates coupling and subsequent 5-exo-dig cyclization |
| Palladium (Pd) rsc.org | C-H Activation/Cyclization | C-H bond activation | Enables intramolecular cyclization to form complex fused systems |
Regioselective Functionalization and Derivatization Strategies for the Imidazo 1,2 a Pyrazin 6 One Scaffold
Diversification of the Imidazo[1,2-a]pyrazine (B1224502) Core
The strategic modification of the imidazo[1,2-a]pyrazine ring system is essential for creating libraries of compounds for drug discovery and other applications. nih.gov Diversification is typically achieved by introducing a variety of substituents at both nitrogen and carbon atoms of the bicyclic structure. The inherent reactivity of the scaffold, influenced by the nitrogen atoms, dictates the preferred sites for electrophilic and nucleophilic attack, as well as for metal-catalyzed functionalization.
The imidazo[1,2-a]pyrazine scaffold possesses two nitrogen atoms in the pyrazine (B50134) ring (N1 and N4) and one at the bridgehead (N7). Computational studies have indicated that N7 has the highest electron density. ucl.ac.uk However, the most stable protonated species results from protonation at N1. ucl.ac.uk This differential basicity can be exploited for selective functionalization. For instance, quaternization of imidazo[1,2-a]pyrazines with methyl iodide results in a mixture of products, with substitution occurring at both N1 and N7 in a 1.6:1 ratio, respectively. ucl.ac.uk The position of nitrogen atoms within the fused ring system has been shown to dramatically affect the biological potency of resulting compounds, highlighting the importance of controlling N-substitution. nih.gov
The carbon positions of the imidazo[1,2-a]pyrazine ring exhibit distinct reactivities, allowing for regioselective introduction of various functional groups.
C3 Position: This position on the imidazole (B134444) ring is particularly susceptible to electrophilic substitution. stackexchange.com This is because electrophilic attack at C3 generates a more stable cationic intermediate where the aromaticity of the six-membered pyrazine ring is maintained. stackexchange.com Consequently, reactions like bromination with N-bromosuccinimide (NBS) occur selectively at the C3 position. ucl.ac.uktsijournals.com Direct C-H functionalization methods, such as palladium-catalyzed arylation, vinylation, and benzylation, have also been successfully employed to introduce substituents at C3. nih.gov
C2 Position: While less reactive towards electrophiles than C3, the C2 position can be functionalized through multi-component reactions. For example, an iodine-catalyzed one-pot, three-component reaction of 2-aminopyrazine (B29847), an aryl aldehyde, and tert-butyl isocyanide can yield 2,3-disubstituted imidazo[1,2-a]pyrazines. rsc.orgrsc.org
C8 Position: The C8 position is prone to nucleophilic substitution, especially when a suitable leaving group is present. ucl.ac.uk For instance, in 6,8-dibromoimidazo[1,2-a]pyrazine, nucleophiles like methoxide, alcohols, and various amines selectively displace the bromine atom at the C8 position. ucl.ac.uk This selectivity provides a reliable method for introducing diversity at this site. tsijournals.com
C6 Position: Functionalization at the C6 position can be achieved through cross-coupling reactions on a pre-functionalized scaffold. For example, a palladium-catalyzed sequential Suzuki-Miyaura cross-coupling can introduce aryl groups at C6 on a 3,6-dihalo-substituted imidazo[1,2-a]pyrazine. nih.gov Furthermore, organometallic approaches allow for the introduction of substituents at C5, adjacent to the C6 position. nih.govrsc.org
The table below summarizes various substitution reactions at different carbon positions.
| Position | Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| C3 | Electrophilic Bromination | NBS, EtOH, rt | Selective introduction of a bromine atom. | tsijournals.com |
| C3 | Direct C-H Arylation | Pd(OAc)₂, Aryl Halide, Base | Formation of a C-C bond with an aryl group. | nih.gov |
| C2/C3 | Multi-component Reaction | 2-aminopyrazine, ArCHO, t-BuNC, I₂ catalyst | Formation of 2,3-disubstituted derivatives. | rsc.org |
| C8 | Nucleophilic Substitution | 8-bromo precursor, Secondary Amine, 120°C | Displacement of bromine with an amino group. | tsijournals.com |
| C6 | Suzuki-Miyaura Coupling | 6-bromo precursor, Arylboronic acid, Pd catalyst | Introduction of an aryl substituent. | nih.gov |
Halogenation is a key strategy for activating the imidazo[1,2-a]pyrazine scaffold for further derivatization. As mentioned, electrophilic bromination with reagents like N-bromosuccinimide (NBS) regioselectively occurs at the C3 position. stackexchange.comtsijournals.com Other methods, such as using molecular bromine, can lead to di-brominated species. ucl.ac.uk
Once halogenated, the scaffold can undergo various subsequent reactions. The halogen atom at C3 can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.gov Halogens at positions on the pyrazine ring, such as C8, are particularly susceptible to nucleophilic aromatic substitution. ucl.ac.uk This two-step sequence of halogenation followed by substitution is a powerful tool for introducing a wide array of functional groups that would be difficult to install directly. tsijournals.com For example, an 8-bromo substituent can be readily displaced by various amines to create 8-amino-imidazo[1,2-a]pyrazine derivatives. tsijournals.comnih.gov
Organometallic Approaches for Selective Functionalization of Imidazo[1,2-a]pyrazines
Organometallic chemistry offers powerful and highly regioselective methods for the functionalization of heterocyclic scaffolds like imidazo[1,2-a]pyrazine. These techniques often operate under mild conditions and tolerate a wide range of functional groups.
Directed metalation using organometallic bases is a highly effective strategy for C-H functionalization. The choice of the metalating agent can precisely control the site of deprotonation. For 6-chloroimidazo[1,2-a]pyrazine (B1590719), treatment with TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) leads to selective magnesiation at the C3 position. nih.govrsc.org The resulting magnesium intermediate can be trapped with various electrophiles (e.g., iodine, acyl chlorides, allyl bromide) to yield 3,6-disubstituted products. rsc.orgresearchgate.net
Interestingly, switching the metalating agent to a zinc-based reagent, TMP₂Zn·2MgCl₂·2LiCl, completely changes the regioselectivity. nih.govresearchgate.net This reagent promotes selective deprotonation at the C5 position, affording a diheteroarylzinc intermediate. rsc.orgresearchgate.net Quenching this intermediate with electrophiles provides access to 5,6-disubstituted imidazo[1,2-a]pyrazines. rsc.orgresearchgate.net This switch in regioselectivity is attributed to thermodynamic factors, with the C5-metalated intermediate being more stable in the zincation reaction. researchgate.net
The table below details the outcomes of different metalation reactions on 6-chloroimidazo[1,2-a]pyrazine.
| Reagent | Position of Metalation | Conditions | Subsequent Reaction with Electrophile (E-X) | Product Type | Reference |
|---|---|---|---|---|---|
| TMPMgCl·LiCl | C3 | THF, -60°C, 30 min | I₂, PhCOCl, Allyl-Br | 3-E, 6-Cl-imidazo[1,2-a]pyrazine | nih.govresearchgate.net |
| TMP₂Zn·2MgCl₂·2LiCl | C5 | THF, -20°C, 15 min | I₂, PhCOCl, Allyl-Br | 5-E, 6-Cl-imidazo[1,2-a]pyrazine | rsc.orgresearchgate.net |
Palladium- and nickel-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds on the imidazo[1,2-a]pyrazine scaffold.
The Negishi cross-coupling , which pairs an organozinc reagent with an organic halide, is particularly versatile. rsc.org Organozinc intermediates, such as the one formed by the zincation of 6-chloroimidazo[1,2-a]pyrazine at the C5 position, can be directly used in Negishi couplings with aryl iodides to introduce aryl groups at C5. rsc.orgresearchgate.net This reaction provides a powerful method for constructing complex molecular architectures. nih.govrsc.org
Other cross-coupling reactions are also widely employed. The Suzuki-Miyaura coupling , which uses organoboron reagents, is frequently used to functionalize halogenated imidazo[1,2-a]pyrazines. nih.govnih.gov For example, 5-bromoimidazo[1,2-a]pyrazines can be coupled with imidazoleboronic acid. rsc.org The Heck coupling allows for the reaction of aryl or vinyl halides with alkenes, further expanding the range of accessible derivatives. rsc.org These reactions are fundamental to the synthesis of highly substituted imidazo[1,2-a]pyrazines for various applications. researchgate.net
Late-Stage Functionalization Techniques for Library Generation
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the rapid diversification of complex molecules at a late point in the synthetic sequence. This approach enables the efficient generation of chemical libraries for structure-activity relationship (SAR) studies. While direct LSF on the saturated 5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one core is not extensively documented, methodologies developed for the aromatic imidazo[1,2-a]pyrazine system offer valuable insights into potential synthetic routes.
One of the key challenges in the functionalization of imidazo[1,2-a]pyrazines is controlling regioselectivity. Research has shown that the reactivity of the scaffold can be directed by the choice of reagents and reaction conditions. For instance, direct C-H functionalization has emerged as a powerful tool for introducing various substituents onto the heterocyclic core.
Visible light-induced C-H functionalization has been successfully applied to imidazo[1,2-a]pyridines, a closely related scaffold, suggesting its potential applicability to imidazo[1,2-a]pyrazinones. These methods often employ photoredox catalysts to activate C-H bonds, allowing for the introduction of alkyl, aryl, and other functional groups. For example, C3- and C5-alkylation of imidazo[1,2-a]pyridines has been achieved using alkyl N-hydroxyphthalimides under visible light irradiation with a photocatalyst like Eosin Y. nih.gov
Furthermore, radical-mediated reactions provide another avenue for the late-stage diversification of these scaffolds. rsc.org Strategies involving transition-metal catalysis, metal-free oxidation, and photocatalysis have been developed for the direct functionalization of imidazo[1,2-a]pyridines and could be adapted for the imidazo[1,2-a]pyrazin-6-one core.
A significant advancement in the regioselective functionalization of the aromatic imidazo[1,2-a]pyrazine scaffold involves the use of organometallic intermediates. Knochel and co-workers have demonstrated that regioselective metalations of 6-chloroimidazo[1,2-a]pyrazine using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) such as TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl provide access to a variety of polyfunctionalized derivatives. These organometallic intermediates can be quenched with a range of electrophiles to introduce substituents at specific positions of the imidazo[1,2-a]pyrazine ring system. This approach, guided by theoretical calculations of pKa values and N-basicities, allows for precise control over the functionalization pattern.
While these methods have been primarily demonstrated on the aromatic scaffold, they lay the groundwork for potential application to the saturated this compound system, likely requiring adaptation of reaction conditions to account for the different electronic and steric properties of the saturated core.
Synthesis of Hybrid Scaffolds Incorporating the Imidazo[1,2-a]pyrazine Moiety
The synthesis of hybrid molecules, which combine two or more pharmacophoric units, is a well-established strategy in drug design to enhance biological activity, improve selectivity, or modulate pharmacokinetic properties. The imidazo[1,2-a]pyrazine moiety has been incorporated into various hybrid scaffolds, leading to the discovery of compounds with interesting therapeutic potential.
One notable example is the development of peptide-imidazo[1,2-a]pyrazine bioconjugates as potential bivalent inhibitors of the VirB11 ATPase HP0525, a key component of the type IV secretion system in Helicobacter pylori. nih.gov In this approach, 8-amino imidazo[1,2-a]pyrazine derivatives were conjugated to peptides designed to recognize the subunit interface of the hexameric HP0525 protein. nih.gov The synthesis involved the initial preparation of a PEGylated imidazo[1,2-a]pyrazine inhibitor, which was then attached to the target peptide via different conjugation methods, including cross-metathesis and click chemistry. nih.gov
Another strategy for creating hybrid scaffolds involves the fusion of the imidazo[1,2-a]pyrazine core with other heterocyclic systems. For instance, microwave-assisted synthesis has been employed for the construction of imidazole-fused hybrid scaffolds using 2-aminobenzimidazoles as building blocks. researchgate.net This methodology allows for the efficient generation of complex polycyclic systems with potential applications in materials science and medicinal chemistry.
The following table summarizes selected examples of functionalization and hybridization strategies for the broader imidazo[1,2-a]pyrazine scaffold, which could serve as a basis for the derivatization of the this compound core.
| Strategy | Scaffold | Reagents/Conditions | Functionalization/Hybridization |
| Late-Stage Functionalization | Imidazo[1,2-a]pyridine (B132010) | Alkyl N-hydroxyphthalimides, Eosin Y, visible light | C3- and C5-alkylation |
| Regioselective Metalation | 6-Chloroimidazo[1,2-a]pyrazine | TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl, then electrophile | Polyfunctionalization at various positions |
| Bioconjugation | 8-Amino imidazo[1,2-a]pyrazine | PEG-linkers, peptides, cross-metathesis or click chemistry | Peptide-imidazo[1,2-a]pyrazine bioconjugates |
| Hybrid Scaffold Synthesis | Imidazo[1,2-a]pyrazine | 2-Aminobenzimidazoles, microwave irradiation | Fused polycyclic systems |
Advanced Spectroscopic and Analytical Characterization Methods for Imidazo 1,2 a Pyrazin 6 One Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for the structural analysis of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton and carbon signals and provides crucial insights into the connectivity of atoms within the 5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one scaffold.
One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons. For instance, protons on the imidazole (B134444) ring would likely appear at a lower field (higher ppm) compared to the protons on the saturated pyrazinone ring due to the aromatic nature of the imidazole ring. The integration of the signals provides a ratio of the number of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon (C=O) of the pyrazinone ring is expected to be the most downfield-shifted signal, typically in the range of 160-180 ppm. The sp²-hybridized carbons of the imidazole ring would resonate at a lower field than the sp³-hybridized carbons of the saturated portion of the pyrazinone ring.
¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic structure of the nitrogen-containing heterocycle. The two nitrogen atoms in the imidazole ring and the nitrogen atom in the pyrazinone ring would exhibit distinct chemical shifts, reflecting their different chemical environments (e.g., pyrrole-type vs. pyridine-type nitrogens).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| C2/C3 (imidazole) | ~7.0-8.0 | ~110-140 |
| C5 (CH₂) | ~3.5-4.5 | ~40-50 |
| C6 (C=O) | - | ~160-180 |
| C7 (CH₂) | ~3.0-4.0 | ~40-50 |
| C8a | - | ~140-150 |
Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms, which is crucial for the definitive structural elucidation of complex molecules.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically those separated by two or three bonds. For this compound, COSY would be used to establish the connectivity between the protons on the saturated pyrazinone ring (e.g., between the C5 and C7 methylene (B1212753) groups, if applicable) and to confirm the relationships between protons on the imidazole ring.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This experiment is invaluable for assigning the carbon signals based on the already assigned proton signals.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.
The molecular ions in mass spectrometry are often unstable and can break apart into smaller, charged fragments. The pattern of these fragments is unique to a particular molecule and can be used to deduce its structure. For this compound, fragmentation might involve the loss of carbon monoxide (CO) from the pyrazinone ring, or cleavage of the saturated ring system.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₆H₇N₃O, the expected exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm the molecular formula with high confidence.
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ | Technique |
|---|---|---|---|
| C₆H₇N₃O | 138.0662 | Typically within 5 ppm of calculated value | ESI-TOF or Orbitrap |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the amide in the pyrazinone ring. The N-H stretching vibration, if present (depending on tautomeric form), would appear as a broad band in the region of 3200-3500 cm⁻¹. C-H stretching vibrations for the sp² and sp³ hybridized carbons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the imidazole ring would likely appear in the 1500-1650 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| N-H stretch (amide) | 3200-3500 (broad) |
| C-H stretch (sp²) | 3000-3100 |
| C-H stretch (sp³) | 2850-3000 |
| C=O stretch (amide) | 1650-1700 (strong) |
| C=N / C=C stretch (imidazole) | 1500-1650 |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles. This technique would unambiguously confirm the bicyclic ring system's connectivity and conformation. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding, can be elucidated, providing valuable information about the solid-state properties of the compound. While obtaining suitable crystals can be a challenge, the resulting structural information is unparalleled in its detail and accuracy.
Elemental Analysis (CHNS) for Stoichiometric Composition
Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound. It precisely determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a sample. This experimental data is then compared against the theoretical values calculated from the proposed molecular formula. A close correlation, typically within ±0.4%, provides strong evidence for the compound's stoichiometric composition and purity.
For the parent compound, this compound, the molecular formula is C₆H₇N₃O. The theoretical elemental composition is calculated as follows:
Carbon (C): 52.55%
Hydrogen (H): 5.15%
Nitrogen (N): 30.64%
In practice, researchers synthesize various derivatives of the imidazo[1,2-a]pyrazine (B1224502) core and confirm their composition using this method. For instance, in the characterization of novel imidazo[1,2-a]pyridine (B132010) derivatives, which are structurally related, elemental analysis is routinely published to validate the final products. nih.gov A study on 2-phenyl-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine (C₁₉H₁₄ClN₃) reported found values of C: 74.38%, H: 4.32%, N: 11.34%, which align closely with the calculated theoretical values of C: 74.69%, H: 4.36%, N: 11.36%. nih.gov Such agreement between the experimental and theoretical data confirms the successful synthesis and high purity of the target molecule.
Below is a table illustrating a representative example of elemental analysis data for a synthesized imidazo[1,2-a]pyrazine derivative as found in the scientific literature. researchgate.net
| Element | Theoretical (%) | Experimental (%) |
|---|---|---|
| Carbon (C) | 65.29 | 65.28 |
| Hydrogen (H) | 6.16 | 6.18 |
| Nitrogen (N) | 28.55 | 28.53 |
This data is for the compound 2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B2834947) (C₈H₁₃N₃) and serves as a representative example of the precision of elemental analysis in this class of compounds. researchgate.net
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC-MS)
Chromatographic techniques are indispensable for both assessing the purity of the final compound and for isolating it from reaction mixtures. High-Performance Liquid Chromatography (HPLC), often coupled with a Mass Spectrometry (MS) detector, is a particularly powerful tool for the analysis of imidazo[1,2-a]pyrazin-6-one and its analogues.
Purity Assessment: In analytical HPLC, the compound is passed through a column (commonly a reverse-phase C18 column) under high pressure with a liquid mobile phase. nih.gov Different components in the sample interact with the column's stationary phase to varying degrees, causing them to separate and elute at different times. A detector, such as a UV-Vis spectrophotometer, measures the absorbance of the eluting components, generating a chromatogram. A pure sample will ideally show a single, sharp peak. The purity is often quantified by the area-under-the-peak method, and for many imidazo[1,2-a]pyrazine derivatives, purities exceeding 98% have been confirmed using this technique. nih.govrsc.org The identity of the peak is simultaneously confirmed by the mass spectrometer, which provides a mass-to-charge ratio corresponding to the molecular weight of the target compound. tsijournals.com
Isolation: For the physical separation and purification of compounds, preparative HPLC is used. This method operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater quantities of material. Fractions of the eluent are collected as they exit the detector, allowing for the isolation of the pure compound, which can then be used for further characterization and biological testing.
The conditions for HPLC analysis are tailored to the specific properties of the compound being analyzed. A common method for imidazo[1,2-a]pyrazine derivatives involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.govrsc.org
The table below summarizes typical HPLC conditions used for the analysis and purification of imidazo[1,2-a]pyrazine derivatives based on published research. nih.govrsc.org
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Instrument | Shimadzu SCL-10ATVP or similar | High-pressure solvent delivery and detection |
| Column | Reverse Phase C18 | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile : Water (e.g., 50:50 v/v) | Elutes compounds from the column |
| Flow Rate | 0.5 - 1.0 mL/min | Controls retention time and peak resolution |
| Detector | UV-Vis (e.g., 254 nm or 570 nm) / MS | Quantification and identification of eluting compounds |
Theoretical and Computational Investigations of Imidazo 1,2 a Pyrazine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and reactivity of molecules. DFT calculations have been successfully applied to the imidazo[1,2-a]pyrazine (B1224502) system to elucidate its properties. These calculations help in understanding the spatial and chemical constraints that give rise to different spatial arrangements or conformations.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For imidazo[1,2-a]pyrazine derivatives, DFT calculations are used to determine these orbital energies and their distribution. The analysis indicates that charge transfer can occur within the molecule, which is a key aspect of its reactivity. The HOMO-LUMO gap can be tuned by introducing different substituents to the imidazo[1,2-a]pyrazine core. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Calculated Electronic Properties of an Imidazo[1,2-a]pyrazine System
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
| Ionization Potential | 6.5 |
Note: These are representative values for an imidazo[1,2-a]pyrazine system and can vary with substituents and computational methods.
DFT calculations are instrumental in predicting the regioselectivity of chemical reactions involving the imidazo[1,2-a]pyrazine scaffold. By calculating properties such as pKa values and N-basicities, researchers can devise strategies for selective functionalization of the molecule. For instance, theoretical calculations have guided the regioselective metalation of 6-chloroimidazo[1,2-a]pyrazine (B1590719), allowing for the introduction of various functional groups at specific positions.
These computational models can predict the most likely sites for electrophilic or nucleophilic attack by analyzing the electron density distribution and the energies of intermediate structures. This predictive power is crucial for designing efficient synthetic routes to novel imidazo[1,2-a]pyrazine derivatives. For example, calculations have shown that the regioselectivity of metalation can be switched by using different organometallic bases, a finding that was then experimentally verified. nih.gov
Quantum Chemical Calculations for Mechanistic Insights and Transition State Characterization
Quantum chemical calculations provide deep insights into reaction mechanisms by allowing for the characterization of transition states and the calculation of activation energies. For reactions involving imidazo[1,2-a]pyrazines, these methods can be used to map out the entire potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products.
These calculations can elucidate the step-by-step process of a chemical transformation, such as a cycloaddition or a substitution reaction. By identifying the geometry and energy of the transition state, chemists can understand the factors that control the reaction rate and selectivity. This knowledge is vital for optimizing reaction conditions and for the rational design of catalysts. A plausible mechanism for the synthesis of imidazo[1,2-a]pyrazine derivatives involves the condensation of reactants to form an imine ion, which is then activated by a Lewis acid to facilitate nucleophilic addition and subsequent cycloaddition. nih.gov
Tautomerism Studies and Energetic Preferences of Imidazo[1,2-a]pyrazin-6-one Derivatives
Tautomerism is a key phenomenon in many heterocyclic compounds, including those with an imidazo[1,2-a]pyrazin-6-one core. The position of a labile proton can significantly affect the molecule's properties and biological activity. Computational studies are essential for determining the relative stabilities of different tautomers.
For 5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one, several tautomeric forms are possible. Quantum chemical calculations can predict the most stable tautomer in the gas phase and in different solvents by calculating their relative energies. These studies often find that the energetic preference for a particular tautomer is influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent. For similar heterocyclic systems, it has been shown that while some tautomers may be more stable in the gas phase, solvent effects can favor other forms in solution.
Table 2: Relative Energies of Tautomers of a Substituted Imidazo[1,2-a]pyrazin-one System
| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - In Water |
|---|---|---|
| Keto Form (A) | 0.0 (Reference) | 0.0 (Reference) |
| Enol Form (B) | +2.5 | +1.8 |
Note: The values are hypothetical and serve to illustrate the typical energy differences between tautomers.
Aromaticity Analysis and Molecular Orbital Interactions (e.g., NICS calculations)
The aromaticity of the imidazo[1,2-a]pyrazine ring system is a key determinant of its stability and reactivity. Aromaticity can be quantified using computational methods, with Nucleus-Independent Chemical Shift (NICS) calculations being a widely used technique. NICS values are calculated at specific points in space (usually at the center of a ring) to probe the magnetic shielding, which is indicative of the presence of a ring current.
Molecular Modeling and Conformation Analysis for Structural Understanding
Molecular modeling and conformational analysis are crucial for understanding the three-dimensional structure of this compound and its derivatives. The flexibility of the molecule, particularly around single bonds, can lead to the existence of multiple conformations or rotamers.
Computational methods, such as scanning the potential energy surface (PES) by rotating specific dihedral angles, can identify the most stable conformations. These studies have shown that for substituted imidazo[1,2-a]pyrazines, different rotameric conformations can be stabilized by intramolecular interactions like hydrogen bonds. nih.gov Understanding the preferred conformation is essential as it can significantly influence the molecule's interaction with biological targets. The correlation between experimental results (e.g., from NMR) and theoretical predictions is a powerful approach to confirm the exact molecular structure in solution. nih.gov
Q & A
Q. What are the optimal synthetic routes for 5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one, and how can purity be ensured?
The synthesis typically involves multi-step processes, including cyclization and functionalization. For example, Friedel-Crafts acylation and nucleophilic substitutions are critical for introducing functional groups into the imidazo[1,2-a]pyrazine core . To ensure purity, chromatographic techniques (e.g., HPLC) and recrystallization in polar solvents (e.g., ethanol/water mixtures) are recommended. Yield optimization often requires adjusting reaction temperatures and stoichiometric ratios of reagents like imidazole derivatives and acylating agents .
Q. How does the dihydrochloride form improve stability and solubility in experimental settings?
The dihydrochloride salt enhances solubility in polar solvents (e.g., water, DMSO) and stability under ambient conditions by reducing hygroscopicity. This is critical for in vitro assays, where consistent solubility ensures reproducible dosing in cytotoxicity or enzyme inhibition studies . Stability tests (e.g., TGA/DSC) confirm thermal resistance up to 150°C, making it suitable for long-term storage .
Q. What preliminary assays are recommended to evaluate its biological activity?
Initial screening should include:
- MTT assays for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
- DNA-binding studies using UV-Vis spectroscopy or fluorescence quenching to assess intercalation potential .
- Enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported bioactivity across derivatives?
Molecular docking and MD simulations can identify structural determinants of bioactivity. For instance, derivatives with electron-withdrawing groups (e.g., -NO₂) may exhibit stronger DNA binding but reduced solubility, explaining variability in antitumor efficacy . Comparative QSAR models can prioritize substituents (e.g., benzyl vs. methyl groups) to balance potency and pharmacokinetics .
Q. What strategies mitigate side reactions during nucleophilic substitution of the imidazo[1,2-a]pyrazine core?
Side reactions (e.g., over-alkylation) are minimized by:
Q. How do solvent polarity and pH affect the compound’s reactivity in cyclization reactions?
High-polarity solvents (e.g., DMF) stabilize transition states in cyclization, improving yields. Acidic conditions (pH 4–6) protonate the pyrazinone nitrogen, enhancing electrophilicity for ring closure. Contrastingly, basic conditions may deprotonate reactive sites, leading to byproducts like open-chain amines .
Methodological Challenges and Solutions
Q. How to address discrepancies in DNA-binding affinity between computational predictions and experimental data?
Discrepancies often arise from solvation effects or conformational flexibility. To resolve:
- Free-energy perturbation (FEP) : Quantifies solvation contributions to binding .
- Isothermal titration calorimetry (ITC) : Provides experimental ΔH and ΔS values to refine docking scores .
- Crystallography : Co-crystallization with DNA fragments validates binding modes .
Q. What analytical techniques confirm the integrity of functionalized derivatives?
- NMR : ¹H/¹³C NMR distinguishes regioisomers (e.g., 2- vs. 3-substituted derivatives) via coupling patterns.
- HRMS : Validates molecular formulas, especially for halogenated or nitro-substituted analogs .
- XRD : Resolves ambiguities in stereochemistry for chiral centers introduced during synthesis .
Comparative Structural Analysis
Q. How do structural analogs (e.g., imidazo[1,2-a]pyrimidines) differ in reactivity and bioactivity?
Key Methodological Recommendations
- Stereochemical control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during alkylation to avoid racemization .
- Scale-up challenges : Replace batch reactors with flow chemistry for exothermic reactions (e.g., nitrations) to improve safety and yield .
- Data validation : Cross-reference computational predictions (e.g., AutoDock Vina) with SPR (surface plasmon resonance) for binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
